molecular formula C20H17NO4S B2929838 N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide CAS No. 2097935-72-1

N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide

Cat. No.: B2929838
CAS No.: 2097935-72-1
M. Wt: 367.42
InChI Key: LJMZVKRCFLILPE-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide is a benzofuran-derived carboxamide compound characterized by a 7-methoxy-substituted benzofuran core linked to a hybrid ethyl group bearing both furan-2-yl and thiophen-3-yl substituents. Its molecular formula is C₂₀H₁₇NO₄S, with a molecular weight of 367.4 g/mol . The structural uniqueness of this compound lies in its dual heterocyclic (furan/thiophene) side chain, which may influence electronic properties, solubility, and biological interactions.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]-7-methoxy-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO4S/c1-23-17-5-2-4-13-10-18(25-19(13)17)20(22)21-11-15(14-7-9-26-12-14)16-6-3-8-24-16/h2-10,12,15H,11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJMZVKRCFLILPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)NCC(C3=CSC=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide is a complex organic compound notable for its unique structural features, which include furan, thiophene, and benzofuran moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.

Structural Overview

The compound's structure can be broken down as follows:

Structural Feature Description
Furan Ring Contributes to electronic properties and biological activity.
Thiophene Ring Enhances the compound's pharmacological profile.
Benzofuran Scaffold Provides a stable framework for biological interactions.
Carboxamide Group Increases solubility and bioavailability.

Antimicrobial Properties

Research indicates that compounds with furan and thiophene rings often exhibit significant antimicrobial activity. A study highlighted that derivatives of benzofuran, including those similar to this compound, demonstrated promising inhibitory effects against various microbial strains, including Mycobacterium tuberculosis (H37Rv) and fungi . The minimum inhibitory concentration (MIC) values for some derivatives were as low as 2 μg/mL, indicating potent activity.

Anticancer Activity

The compound is also being investigated for its anticancer potential. In vitro studies have shown that it may alter the expression levels of genes associated with lung cancer, such as AMY2A and FOXG1 . This suggests a mechanism where the compound could modulate critical cellular pathways involved in cancer progression.

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with specific cellular targets through:

  • Hydrogen Bonding : The carboxamide group can form hydrogen bonds with biological macromolecules.
  • π-π Interactions : The aromatic rings allow for π-stacking interactions, which can stabilize binding to targets such as enzymes or receptors.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

  • Antimycobacterial Activity : A study synthesized benzofuran derivatives and evaluated their activity against M. tuberculosis. The results showed that certain modifications on the benzofuran ring significantly enhanced antimycobacterial properties .
  • Antifungal Properties : Research indicated that specific substitutions on benzofuran derivatives increased antifungal activity against various strains, emphasizing the importance of structural modifications in enhancing efficacy .
  • Cytotoxicity Studies : In vitro cytotoxicity assays have been conducted to assess the safety profile of these compounds. Many derivatives exhibited low toxicity towards mammalian cells while maintaining high antimicrobial activity .

Comparison with Similar Compounds

Positional Isomerism Effects

The compound in , N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-7-methoxybenzofuran-2-carboxamide , is a positional isomer of the target compound. Differences in heterocyclic substituent positions (furan-3-yl vs. furan-2-yl; thiophen-2-yl vs. thiophen-3-yl) could influence electronic distribution, steric hindrance, and binding interactions in biological systems .

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